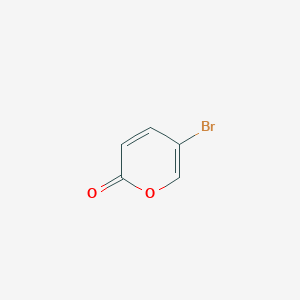

5-溴-2H-吡喃-2-酮

描述

Synthesis Analysis

The synthesis of 2H-pyran-2-ones, including 5-bromo-2H-pyran-2-one, has been the subject of various studies . For instance, one study demonstrated a convenient synthesis of 2H-pyran-2-ones and of 3- and 5-bromo-2H-pyran-2-ones . Another study described a facile one-pot synthesis of highly functionalized 2H-pyran-2-ones .Molecular Structure Analysis

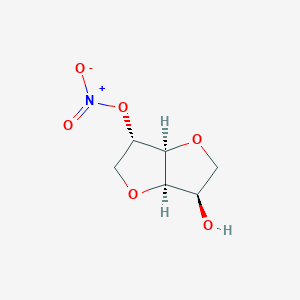

The molecular structure of 5-bromo-2H-pyran-2-one can be analyzed using various techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance spectroscopy (NMR), and Mass Spectrometry (MS) .Chemical Reactions Analysis

5-bromo-2H-pyran-2-one can undergo various chemical reactions. For example, a study showed that 3,5-dibromo-2-pyrone underwent facile Pd(0)-catalyzed coupling reactions with various alkynes to give rise to the corresponding 3-alkynyl-5-bromo-2-pyrones .科学研究应用

Synthesis of 2H-Pyrans

5-bromo-2H-pyran-2-one is used in the synthesis of 2H-Pyrans . 2H-Pyrans are a structural motif present in many natural products and are key intermediates in the construction of many of these structures . They have been used as key intermediates in the total synthesis of (−)-daurichromenic acid and analogues .

Pharmaceutical Importance

Highly functionalized spirocyclic ketals were synthesized through asymmetric oxidative spirocyclization via carbanion-induced ring transformation of 2H-pyran-2-ones with 1,4-cyclohexandione monoethyleneketal under alkaline conditions . Further acidic-hydrolysis of obtained spirocyclic ketals yields highly substituted 2-tetralone in good yield .

Glioma Stem Cell (GSC) Research

5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), a new 2-pyrone derivative, suppressed the maintenance of the GSC population in both a glioma cell line and patient-derived glioma cells . This suggests that compounds that target GSCs might be helpful in overcoming resistance to anticancer treatments in human brain tumors .

Biological and Pharmacological Activities

5,6-dihydro-2H-pyran-2-ones, which can be synthesized from 5-bromo-2H-pyran-2-one, have shown a wide range of biological and pharmacological activities . These include antitumor, antifungal, antimicrobial, anti-inflammatory, antistress, antibiotic, antituberculosis, antiparasitic, and antiviral activities . They are also known as the inducer of a colony stimulating factor in bone marrow stromal cells .

Suzuki Coupling Reactions

5-bromo-2H-pyran-2-one can be used as a reactant for nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents . This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in organic synthesis .

Preparation of Melanocortin-4 Receptor Agonist

5-bromo-2H-pyran-2-one is used in the preparation of a selective small-molecule melanocortin-4 receptor agonist . This agonist has shown efficacy in a pilot study of sexual dysfunction in humans .

未来方向

The future directions of research on 5-bromo-2H-pyran-2-one could include further studies on its synthesis, chemical reactions, and potential applications. For instance, a study showed that a new 2-pyrone derivative synergistically enhances radiation sensitivity in human cervical cancer cells, suggesting potential applications in cancer treatment .

Relevant Papers Several papers have been published on the synthesis and properties of 2H-pyran-2-ones, including 5-bromo-2H-pyran-2-one . These papers provide valuable insights into the synthesis, reactions, and potential applications of these compounds.

作用机制

Target of Action

The primary target of 5-bromo-2H-pyran-2-one (BHP) is glioma stem-like cells (GSCs) . GSCs are a type of cancer cell that have stem cell properties and are linked to tumor formation, maintenance, and progression . They are often resistant to conventional treatments, leading to the repopulation of the tumor .

Mode of Action

BHP interacts with GSCs and suppresses their maintenance in both glioma cell lines and patient-derived glioma cells . It effectively inhibits sphere formation and suppresses the CD133+ cell population . BHP also suppresses the expression of stemness-regulating transcription factors such as Sox2, Notch2, and β-catenin in sphere-cultured glioma cells .

Biochemical Pathways

BHP significantly suppresses two fundamental characteristics of cancer stem cells: self-renewal and tumorigenicity . It dramatically inhibits clone-forming ability at the single-cell level and suppresses in vivo tumor formation . BHP markedly inhibits both phosphoinositide 3-kinase/Akt and Ras/Raf-1/extracellular signal-regulated kinase signaling . These pathways are likely involved in BHP-induced suppression of GSCs .

Result of Action

The result of BHP’s action is a significant reduction in the population of GSCs . This leads to a decrease in tumor formation and an increase in the effectiveness of chemotherapy and radiotherapy . BHP treatment may be useful for treating brain tumors by eliminating GSCs .

Action Environment

The effectiveness of bhp in suppressing gscs has been demonstrated in both glioma cell lines and patient-derived glioma cells , suggesting that it may be effective in a variety of biological environments.

属性

IUPAC Name |

5-bromopyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJVYSCRNVBXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

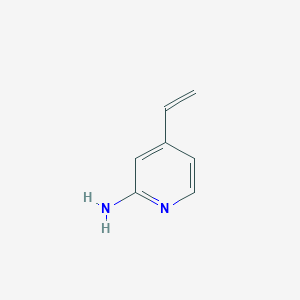

C1=CC(=O)OC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455353 | |

| Record name | 5-bromo-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2H-pyran-2-one | |

CAS RN |

19978-33-7 | |

| Record name | 5-bromo-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is there interest in synthesizing compounds like 5-bromo-2H-pyran-2-one?

A1: 2H-pyran-2-ones and their derivatives, including brominated versions like 5-bromo-2H-pyran-2-one, are considered valuable building blocks in organic chemistry [, ]. They exhibit a range of biological activities and can be used to synthesize more complex molecules. For instance, they are important precursors for solanopyrones, coumarins, pheromones, and even inhibitors of enzymes like α-chymotrypsin, elastase, and HIV protease []. Furthermore, 3- and 5-bromopyrones, classified as ambiphilic dienes, can be utilized to generate the more reactive 2-pyrones for Diels-Alder cycloaddition reactions []. They are also key components in the total synthesis of vitamin D derivatives [].

Q2: What is a convenient synthetic route to obtain 5-bromo-2H-pyran-2-one?

A2: One effective method to synthesize 5-bromo-2H-pyran-2-one starts with 6-hydroxy-2H-pyran-3(6H)-one []. This compound is treated with phosphorus oxychloride (POCl3), yielding an intermediate, 2-chloro-6H-pyran-3(6H)-one. Subsequent bromination with bromine (Br2) results in the formation of 5-bromo-2-chloro-6H-pyran-3(6H)-one. Finally, treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) eliminates hydrogen chloride (HCl), yielding the desired 5-bromo-2H-pyran-2-one []. This method highlights the use of readily available starting materials and common reagents, making it a practical approach for obtaining this valuable brominated pyrone.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)

![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)